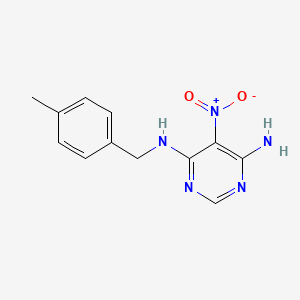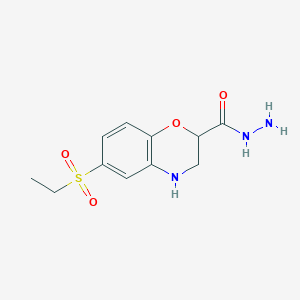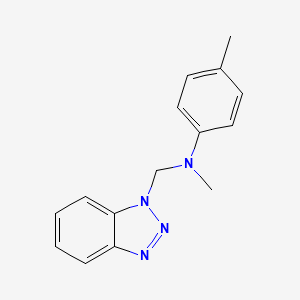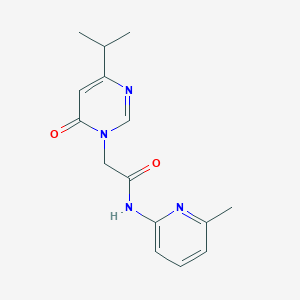![molecular formula C17H18N4O B2362819 1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea CAS No. 2034487-45-9](/img/structure/B2362819.png)
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a pyrazolopyridine derivative with a urea functional group that has been synthesized using various methods.
Scientific Research Applications
Hydrogel Formation and Physical Property Tuning
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the gel's physical properties, such as morphology and rheology, being tunable by the anion identity. This property provides a method for modifying the gels' physical characteristics for specific applications, such as in materials science for creating custom hydrogels with desired mechanical properties (Lloyd & Steed, 2011).
Synthesis and Theoretical Studies of Pyranopyrazoles
A series of pyranopyrazoles have been synthesized, with their UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data characterized. Density Functional Theory calculations provided detailed descriptions of the orbitals, including spatial characteristics and atomic contributions, indicating potential applications in the design of new chemical entities for various scientific purposes (Al-Amiery et al., 2012).
Anticancer Agent Development
Diaryl ureas have shown significant antiproliferative effects against various cancer cell lines, highlighting the potential of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents and BRAF inhibitors. This research could pave the way for the development of new therapeutic options for cancer treatment (Jian Feng et al., 2020).
OLED Material Design
3-(1H-Pyrazol-1-yl)pyridine has been utilized as an electron-transporting unit in the construction of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the importance of molecular design in achieving high-efficiency blue, green, and white OLEDs. This work exemplifies the application of such compounds in the development of advanced electronic and photonic devices (Li et al., 2016).
Antimicrobial Compound Synthesis
Research on pyrimidine derivatives, including the synthesis of 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, has shown potential applications in medicine due to their antimicrobial properties. This highlights the role of such compounds in addressing bacterial and fungal infections (Rathod & Solanki, 2018).
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(18-10-4-7-14-5-2-1-3-6-14)20-15-9-12-21-16(13-15)8-11-19-21/h1-3,5-6,8-9,11-13H,4,7,10H2,(H2,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXMVRDBCRWRAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2362736.png)


![3,6-dichloro-N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}pyridine-2-carboxamide](/img/structure/B2362739.png)

![4-bromo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2362742.png)
![N-[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2362744.png)


![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2362751.png)

![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2362754.png)


